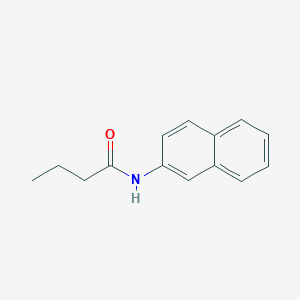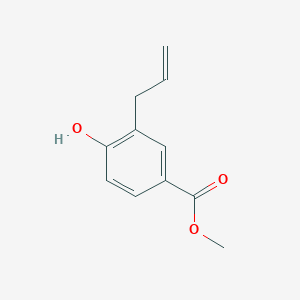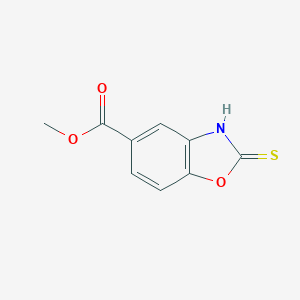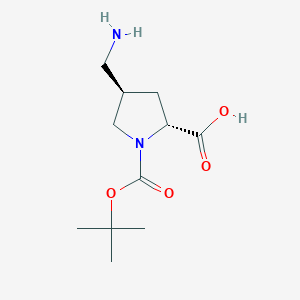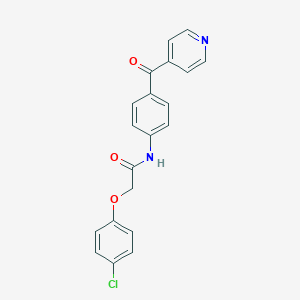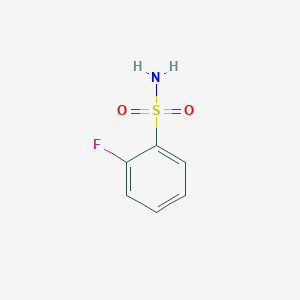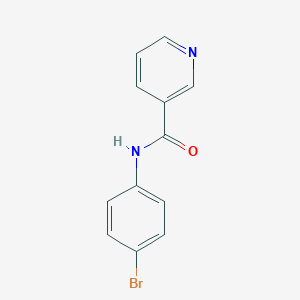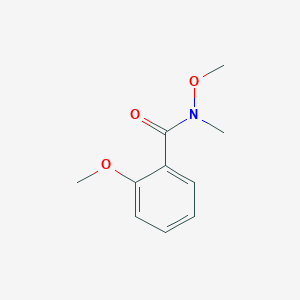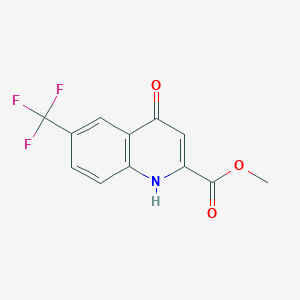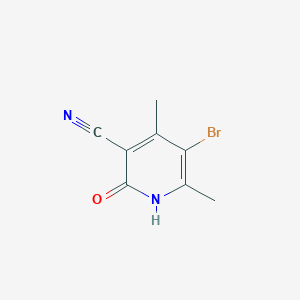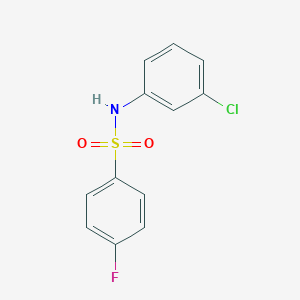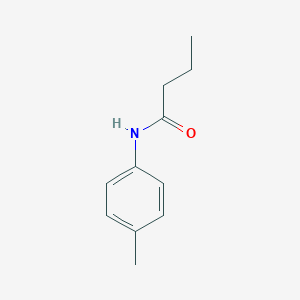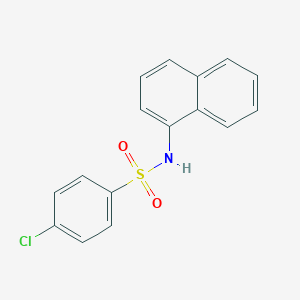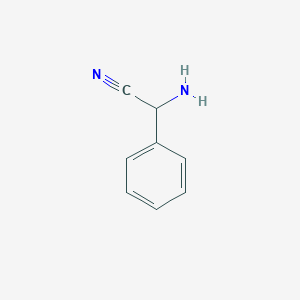![molecular formula C18H15NO B182654 N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide CAS No. 2428-32-2](/img/structure/B182654.png)
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) that has been extensively studied for its potential as an anti-cancer agent. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibiting HDAC activity can promote the expression of genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.
作用机制
The mechanism of action of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves inhibition of HDAC activity, leading to increased acetylation of histone proteins and altered gene expression. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide preferentially targets class I HDACs, which are overexpressed in many types of cancer. In addition to histone proteins, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also acetylate non-histone proteins, such as transcription factors and chaperones, leading to additional effects on gene expression and protein function.
生化和生理效应
In addition to its effects on gene expression, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is important for the stability and function of many client proteins, including oncogenic signaling proteins. N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can also inhibit the activity of DNA methyltransferases, enzymes that add methyl groups to DNA and can contribute to gene silencing in cancer cells.
实验室实验的优点和局限性
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and modified, allowing for structure-activity relationship studies. It has a well-defined mechanism of action that can be studied using biochemical and molecular biology techniques. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its anti-tumor activity and potential mechanisms of resistance.
One limitation of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide is its relatively low potency compared to other HDAC inhibitors, such as vorinostat and romidepsin. This can make it challenging to achieve therapeutic concentrations in vivo without causing toxicity. Another limitation is its lack of selectivity for specific HDAC isoforms, which can lead to off-target effects and potential toxicity.
未来方向
There are several future directions for research on N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide and related compounds. One area of interest is the development of more potent and selective HDAC inhibitors that can be used at lower doses and with fewer side effects. Another area of interest is the identification of biomarkers that can predict response to HDAC inhibitors, allowing for more personalized treatment approaches. Finally, there is interest in combining HDAC inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor activity and overcome resistance.
合成方法
The synthesis of N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide involves several steps, starting with the reaction of indene with formaldehyde to form 1-(2-hydroxyethyl)indene. This intermediate is then reacted with 4-(chloromethyl)phenylacetic acid to form the desired product, which is purified by recrystallization. The overall yield of the synthesis is around 10%.
科学研究应用
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In vitro studies have shown that N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while sparing normal cells. In vivo studies have demonstrated anti-tumor activity in xenograft models, with minimal toxicity to the host.
属性
CAS 编号 |
2428-32-2 |
|---|---|
产品名称 |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC 名称 |
N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15NO/c1-13(20)19-17-10-6-14(7-11-17)12-16-9-8-15-4-2-3-5-18(15)16/h2-12H,1H3,(H,19,20)/b16-12+ |
InChI 键 |
JOCHSLRZAFMTAV-FOWTUZBSSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



